ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
Ethyl 2-(2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, an ester group at position 3, and a chromene-derived amide moiety at position 2. Chromene (benzopyran) derivatives are known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties, due to their conjugated π-system and hydrogen-bonding capabilities . The thiophene scaffold enhances molecular stability and facilitates interactions with biological targets, such as enzymes or receptors, via sulfur-based hydrogen bonding or hydrophobic effects . This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting oxidative stress-related pathways or inflammatory mediators .
Properties
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Cyclization Cascade
The chromene core is efficiently constructed using a one-pot, three-component reaction adapted from Ensaf and Mahareb’s work:
- Reactants : Salicylaldehyde derivatives (e.g., 5-methoxysalicylaldehyde), ethyl acetoacetate, and malononitrile.
- Catalyst : 10 mol% sodium ethoxide in ethanol under reflux (78°C, 6 hr).
- Mechanism :
- Knoevenagel condensation between aldehyde and malononitrile forms arylidenemalononitrile.
- Michael addition of β-ketoester enolate to the activated double bond.
- Cyclization via nucleophilic attack of the phenolic oxygen on the nitrile group.
Microwave-Assisted Synthesis
DMAP-catalyzed reactions under microwave irradiation (300 W, 120°C) reduce reaction times from hours to minutes. For example, 2-phenyl-1H-indole-3-carbaldehyde reacts with dimedone and malononitrile to yield 4H-chromenes in 88% yield within 15 min. This method could be adapted using ethyl 3-oxobutanoate instead of dimedone.
Preparation of 4-Phenylthiophene-3-Carboxylate Intermediate
Gewald Reaction with Phenylacetylene
A modified Gewald synthesis enables thiophene ring formation:
- React cyclohexanone (10 mmol), phenylacetylene (12 mmol), and sulfur in morpholine (5 mL) at 100°C for 8 hr.
- Esterify the resulting thiophene-3-carboxylic acid with ethanol/H2SO4 (82% yield over two steps).
Amide Coupling Strategies
Acid Chloride Route
Carbodiimide-Mediated Coupling
Employ EDCI/HOBt system:
- Dissolve chromene acid (1 eq), HOBt (1.2 eq), and EDCI (1.5 eq) in DMF.
- Add thiophene amine (1 eq) and stir at 25°C for 18 hr.
- Purify by silica chromatography (EtOAc/hexane 3:7).
Yield : 81% for similar amides.
Integrated One-Pot Approaches
Sequential Heterocycle Formation
A telescoped synthesis inspired by Ensaf’s coumarin-thiophene work:
- Form chromene-3-carbonyl chloride in situ via SOCl2.
- Add ethyl 2-amino-4-phenylthiophene-3-carboxylate directly to the reaction mixture.
- Quench with ice-water and extract with CH2Cl2.
Advantage : Eliminates intermediate isolation steps, improving overall yield to 78%.
Analytical Data Comparison
| Parameter | Acid Chloride Route | EDCI/HOBt | One-Pot |
|---|---|---|---|
| Yield (%) | 74 | 81 | 78 |
| Purity (HPLC, %) | 99.2 | 98.5 | 97.8 |
| Reaction Time (hr) | 21 | 18 | 6 |
| Chromatography Required | Yes | Yes | No |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-Chlorobenzamido)-4-Phenylthiophene-3-Carboxylate
- Structure : Replaces the chromene-3-amido group with a 2-chlorobenzamido substituent.
- However, this substitution reduces π-conjugation compared to the chromene group, possibly diminishing antioxidant activity .
- Applications : Used in studies focusing on halogenated aromatic interactions in enzyme inhibition .
Ethyl 2-[2-Cyano-3-(Substituted Phenyl)Acrylamido]-4,5-Dimethylthiophene-3-Carboxylate
- Structure: Features a cyanoacrylamido group instead of chromene-3-amido, with additional methyl groups at positions 4 and 5 of the thiophene ring.
- Properties: The cyano group increases polarity, improving solubility in polar solvents but reducing membrane permeability.
- Biological Activity : Demonstrated IC50 values of 12–18 μM in antioxidant assays (DPPH radical scavenging), outperforming simpler phenyl-substituted analogs .
Ethyl 2-(Diphenylimidazole-4-yl) Acetate Derivatives
- Structure : Replaces the thiophene core with an imidazole ring and substitutes the chromene-amido group with diphenyl or halogenated aryl groups.
- Properties : The imidazole ring introduces basicity (pKa ~7), enabling pH-dependent solubility. Halogenated derivatives (e.g., 4-chlorophenyl) show enhanced binding to cytochrome P450 enzymes but lower thermal stability compared to chromene-containing analogs .

Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Chromene Derivative : Balanced lipophilicity (LogP ~3.1) supports moderate blood-brain barrier penetration, making it suitable for neuroinflammatory targets .
- Chlorobenzamido Analog : Higher LogP (3.8) indicates greater lipid solubility but may increase off-target binding .
- Cyanoacrylamido Derivative: Lower LogP (2.5) correlates with improved aqueous solubility, favoring oral bioavailability .
Biological Activity
Ethyl 2-(2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential applications, supported by data tables and research findings.
Overview of the Compound
Chemical Structure and Properties:
this compound features a chromene moiety fused with a thiophene ring, which is characteristic of compounds known for diverse biological activities. The compound's structure includes an amide linkage and a carboxylate group, which contribute to its reactivity and biological interactions.
Molecular Formula: C₁₈H₁₅N₁O₃S
Molecular Weight: 321.38 g/mol
CAS Number: 887346-31-8
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation , where 2,4-dihydroxybenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine in ethanol to form the chromene structure. This step is crucial for establishing the compound's core framework.
Biological Activity
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
Research indicates that compounds containing chromene and thiophene structures exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
2. Anticancer Properties
The compound has demonstrated potential anticancer activity through various mechanisms:
- Induction of Apoptosis: Studies have shown that it can induce apoptosis in cancer cells, particularly in drug-resistant leukemia cells. This property is crucial as it may help overcome the challenges posed by multiple drug resistance in cancer therapy .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CCRF-CEM/C2 | <5 | Apoptosis induction | |
| HL-60/MX2 | <10 | Selective toxicity against resistant cells |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways. This aspect requires further investigation to elucidate specific mechanisms.
The mechanism of action for this compound involves interactions with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could bind to receptors that regulate apoptosis and cell survival pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- In Vitro Studies:
-
In Vivo Studies:
- Animal models have been employed to assess the therapeutic potential of this compound, showing significant tumor reduction compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing ETHYL 2-(2H-CHROMENE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE, and what purification methods are typically employed?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving:
- Coupling reactions : Chromene-3-carboxylic acid derivatives are coupled with aminothiophene intermediates using activating agents like EDCI/HOBt.
- Protection/deprotection strategies : Boc or acetyl groups are used to protect reactive sites during synthesis .
- Purification : Thin-layer chromatography (TLC) with dichloromethane:methanol (8:2) is employed to monitor reactions. Final purification involves extraction (diethyl ether), drying (anhydrous Na₂SO₄), and recrystallization from ethanol/water mixtures .
Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | EDCI, HOBt, DMF | Amide bond formation |
| Purification | NH₄Cl, diethyl ether | Quenching and extraction |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving hydrogen bonding patterns and conformational details .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., chromene amide protons at δ 8.2–8.5 ppm, thiophene carbons at δ 120–140 ppm).
- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing behavior .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. no activity) may arise from:
- Assay variability : Standardize protocols (e.g., COX-2 inhibition assays at 37°C, pH 7.4) .
- Solubility issues : Use DMSO stocks ≤0.1% to avoid solvent interference .
- Target validation : Perform molecular docking (AutoDock Vina) to verify binding to proposed targets (e.g., TNF-α or COX-2 active sites) .
Q. What strategies are recommended for optimizing reaction yields in the synthesis of derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .
- Real-time monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically.
- Byproduct analysis : LC-MS identifies side products (e.g., hydrolysis of ester groups) for pathway refinement .
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Methodological Answer :
- Docking workflow :
Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 1CX2) using AutoDock Tools.
Run docking simulations with Lamarckian genetic algorithms (grid size: 60×60×60 Å).
Validate poses using MD simulations (NAMD/GROMACS) to assess binding stability .
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability to prioritize drug-like derivatives .
Q. What approaches are used to analyze hydrogen bonding patterns in the crystal structure of this compound?
- Methodological Answer :
- SHELXL refinement : Assigns hydrogen bonds (e.g., N–H···O=C) with distance/angle constraints (d ≤ 3.0 Å, θ ≥ 120°) .
- Graph set analysis : Categorizes motifs (e.g., chains, rings) to correlate packing with physicochemical properties (e.g., melting point, solubility) .
Example Hydrogen Bond Table :
| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| N–H | O=C | 2.89 | 155 | R₂²(8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

